molecular formula C13H13N3O3 B13744489 N-Methyl-N-(quinoxaline-2-carbonyl)alanine CAS No. 5790-78-3

N-Methyl-N-(quinoxaline-2-carbonyl)alanine

Cat. No.: B13744489
CAS No.: 5790-78-3
M. Wt: 259.26 g/mol
InChI Key: QZTGAMKKSOLPRY-UHFFFAOYSA-N
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Description

N-Methyl-N-(quinoxaline-2-carbonyl)alanine is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(quinoxaline-2-carbonyl)alanine typically involves the reaction of quinoxaline derivatives with alanine. One common method is the copper-catalyzed quinoxalinone formation, where 2-haloanilines react with amino acids in the presence of a copper catalyst . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and multicomponent reactions are commonly used to achieve sustainable and cost-effective synthesis . These methods not only reduce the use of hazardous chemicals but also improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(quinoxaline-2-carbonyl)alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxalin-2-ones, tetrahydroquinoxalines, and other quinoxaline derivatives . These products have significant biological and pharmacological activities.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-(quinoxaline-2-carbonyl)alanine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets

Properties

CAS No.

5790-78-3

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

2-[methyl(quinoxaline-2-carbonyl)amino]propanoic acid

InChI

InChI=1S/C13H13N3O3/c1-8(13(18)19)16(2)12(17)11-7-14-9-5-3-4-6-10(9)15-11/h3-8H,1-2H3,(H,18,19)

InChI Key

QZTGAMKKSOLPRY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N(C)C(=O)C1=NC2=CC=CC=C2N=C1

Origin of Product

United States

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